5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide
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Overview
Description
5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated indole derivative in the presence of a base.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated indole derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or activate specific transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-phenoxy-N-(pyridin-2-yl)-1H-indole-2-carboxamide
- 5-phenoxy-N-(pyridin-4-yl)-1H-indole-2-carboxamide
- 5-phenoxy-N-(quinolin-3-yl)-1H-indole-2-carboxamide
Uniqueness
5-phenoxy-N-(pyridin-3-yl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the pyridinyl group can significantly influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
732253-42-8 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-phenoxy-N-pyridin-3-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(22-15-5-4-10-21-13-15)19-12-14-11-17(8-9-18(14)23-19)25-16-6-2-1-3-7-16/h1-13,23H,(H,22,24) |
InChI Key |
XMWLPWFOSSHQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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